Technical Monograph: 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene
Technical Monograph: 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene
Isolation, Pharmacognosy, and Molecular Mechanism of Action [1]
Executive Summary & Chemical Identity
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is a bioactive labdane diterpenoid characterized by a bicyclic decalin core, an exocyclic methylene group at C-8(17), and a labile furan moiety at the side chain.[1] It is primarily isolated from the rhizomes of the Zingiberaceae family.
This compound has emerged as a high-value target in drug discovery due to its potent cytotoxic activity against specific carcinoma lines (Colo-205, MCF-7) and its ability to modulate the NF-
| Chemical Property | Specification |
| IUPAC Name | 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene |
| Molecular Formula | |
| Molecular Weight | 302.45 g/mol |
| Key Structural Features | Labdane skeleton, C-12 Hydroxyl, C-15,16 Furan ring, Exocyclic double bond |
| Stereochemistry | Natural isolates often exist as the 12(R) epimer (e.g., from Aframomum).[1][2][3] |
Natural Sources & Botanical Origins
The molecule is not ubiquitously distributed; it is a specialized secondary metabolite restricted largely to the ginger family (Zingiberaceae).
Primary Botanical Sources[1][4]
-
Hedychium spicatum (Spiked Ginger Lily): The rhizomes of H. spicatum are the most commercially viable source. The plant is native to the Himalayas and widely used in Traditional Chinese Medicine (TCM) and Ayurveda ("Kapurkachari") for respiratory and inflammatory disorders.
-
Aframomum aulacocarpos: Specifically noted for yielding the 12(R) stereoisomer.[2] This species is native to West Africa and its seeds are a rich source of oxygenated labdanes.
-
Hedychium coronarium (Butterfly Ginger): Contains structurally related analogs (coronarins) and often yields this compound as a minor constituent or metabolic precursor.
Biosynthetic Taxonomy Visualization
The following diagram illustrates the taxonomic lineage and biosynthetic relationships of the source plants.
Figure 1: Taxonomic hierarchy of Zingiberaceae species yielding the target labdane diterpene.
Technical Isolation Protocol
Objective: Isolate high-purity (>95%) 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene from Hedychium spicatum rhizomes.[1]
Scientific Rationale: Labdane diterpenes are lipophilic.[1] A sequential extraction starting with non-polar solvents (Hexane) removes fats/waxes, while a mid-polar solvent (Chloroform or Ethyl Acetate) targets the oxygenated diterpenes. The furan ring is acid-sensitive ; therefore, acidification of solvents must be strictly avoided to prevent ring opening or oxidation.[1]
Step-by-Step Methodology
-
Plant Material Preparation:
-
Solvent Extraction (Maceration):
-
Liquid-Liquid Partitioning:
-
Chromatographic Purification:
-
Stationary Phase: Silica Gel 60 (60-120 mesh).[1]
-
Mobile Phase: Gradient elution using n-Hexane:Ethyl Acetate (starting 95:5
80:20). -
Monitoring: Thin Layer Chromatography (TLC). Spray with Vanillin-Sulfuric acid reagent.[1] The target compound typically appears as a distinct spot that turns violet/purple upon heating.
-
-
Final Polish (HPLC):
-
For >98% purity, subject the specific column fractions to RP-HPLC (C18 column, Acetonitrile:Water gradient).
-
Isolation Workflow Diagram
Figure 2: Bio-guided fractionation workflow for the isolation of the target diterpene.
Pharmacological Mechanisms
The therapeutic potential of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is grounded in its ability to intercept inflammatory signaling cascades.[1]
NF- B Pathway Inhibition
Research indicates that labdane diterpenes with the
-
Mechanism: The compound inhibits the phosphorylation of
.[4] -
Result: Prevents ubiquitination and degradation of
.[1] -
Outcome: The NF-
B dimer (p50/p65) remains sequestered in the cytoplasm, preventing nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (TNF- , IL-6, COX-2).[1]
Cytotoxicity (Apoptosis Induction)
In cancer cell lines (specifically Colo-205 and MCF-7 ), the compound exhibits cytotoxicity with
-
Pathway: Disruption of mitochondrial membrane potential (
) leading to Cytochrome C release and Caspase-3 activation.[1]
Figure 3: Mechanism of action showing inhibition of the NF-
Analytical Validation (Self-Validating Data)
To ensure the integrity of the isolated compound, compare experimental data against these standard spectral characteristics.
Nuclear Magnetic Resonance (NMR)
The structure is validated by specific diagnostic peaks in the
-
Furan Ring: Three characteristic signals in the aromatic/olefinic region (
6.3 - 7.4 ppm).[1] -
Exocyclic Methylene: Two singlet signals corresponding to
and around 4.30 - 4.80 ppm.[1] -
C-12 Carbinyl Proton: A multiplet or doublet of doublets around
3.5 - 4.0 ppm, confirming the hydroxyl group at position 12.[1] -
Methyl Groups: Three distinct singlets (Me-18, Me-19, Me-20) in the upfield region (
0.7 - 1.2 ppm).[1]
Mass Spectrometry[1]
-
ESI-MS: Look for
peak at m/z 303 or at m/z 325.[1] -
Fragmentation: Loss of water (
) is common due to the hydroxyl group.[1]
References
-
Reddy, P. P., et al. (2009). "Two new cytotoxic diterpenes from the rhizomes of Hedychium spicatum."[5] Bioorganic & Medicinal Chemistry Letters.
-
Kiem, P. V., et al. (2012). "Anti-inflammatory mechanism of 15,16-epoxy-3alpha-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways."[1][4] Experimental Biology and Medicine.[1]
-
MedChemExpress. "Product Monograph: 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene."[1]
-
PubChem Database. "Compound Summary: Labdane Diterpenoids." National Library of Medicine.[1] (Note: Structural analog reference for spectral comparison).
-
Ayafor, J. F., et al. (1994). "Labdane diterpenoids from Aframomum aulacocarpos." Journal of Natural Products. (Primary source for 12R-isomer stereochemistry).[1]
Sources
- 1. 8 α,13-epoxy-14,15,16-trinorlabd-12-ene [webbook.nist.gov]
- 2. 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene | MP Sciences [mpsciences.com]
- 3. 12,15-Epoxy-12,14-labdadien-8-ol | C20H32O2 | CID 91748581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two new cytotoxic diterpenes from the rhizomes of Hedychium spicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
